Methods of Synthesis
The synthesis of propyl sorbate typically involves the esterification reaction between sorbic acid and n-propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The general procedure includes:
The yield of propyl sorbate can be optimized by controlling the molar ratio of the reactants, typically around 1:1 to 1:2 (sorbic acid to n-propanol), and maintaining appropriate conditions for water removal during the reaction .
Molecular Structure
Propyl sorbate has the molecular formula and a molecular weight of approximately 156.23 g/mol. Its structure consists of a sorbic acid moiety (which contains a conjugated diene system) linked to a propyl group through an ester bond. The structural representation can be depicted as follows:
The functional groups present include:
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide further insights into its molecular structure, confirming the presence of characteristic functional groups .
Chemical Reactions Involving Propyl Sorbate
Propyl sorbate can undergo various chemical reactions typical for esters:
These reactions are significant for understanding its stability and behavior in various environments, particularly in food preservation contexts .
Mechanism of Action as a Preservative
Propyl sorbate functions primarily as a preservative by inhibiting microbial growth through several mechanisms:
The effectiveness of propyl sorbate is influenced by factors such as concentration, pH, temperature, and the presence of other preservatives or ingredients .
Physical and Chemical Properties
These properties influence its application in various formulations, particularly in food products where stability and preservation are critical .
Scientific Applications
Propyl sorbate is widely used in:
Its versatility stems from its ability to enhance product shelf life while maintaining safety standards for consumption .
Propyl sorbate (chemical name: propyl (2E,4E)-hexa-2,4-dienoate) is an organic compound belonging to the class of sorbate esters. It is synthesized via esterification, where sorbic acid reacts with propanol under catalytic conditions. This reaction yields a colorless to pale yellow liquid with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure retains the conjugated diene system (trans,trans-2,4-hexadienoate backbone) characteristic of sorbic acid derivatives, which is critical for antimicrobial activity [2] [4].
As a lipophilic ester, propyl sorbate exhibits enhanced solubility in fats and oils compared to water-soluble sorbate salts like potassium sorbate. This property expands its utility in lipid-rich matrices. It functions as a preservative by inhibiting microbial growth through non-disruptive integration into food systems. The compound is typically designated by the International Numbering System (INS) as a derivative of sorbic acid (E 200–203 series), though specific INS codes vary by regulatory jurisdiction [3] [6].
Table 1: Key Chemical Properties of Propyl Sorbate
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₄O₂ |
IUPAC Name | Propyl (2E,4E)-hexa-2,4-dienoate |
Molecular Weight | 154.21 g/mol |
Solubility | Miscible in oils; low in water (<0.1 g/L) |
Antimicrobial Mechanism | Membrane disruption & enzyme inhibition |
Propyl sorbate emerged from efforts to diversify the functionality of sorbic acid, first isolated from rowanberries (Sorbus aucuparia) in 1859. Industrial synthesis of sorbates began in the 1950s, driven by demand for mold inhibitors in baked goods and cheeses. The development of ester derivatives like propyl sorbate accelerated in the 1970s–1980s to address solubility limitations of potassium sorbate in hydrophobic systems [4] [8].
Initial adoption focused on high-fat products (e.g., margarines, processed cheeses) where water-based preservatives caused phase separation. By the 1990s, regulatory approvals expanded its use: the Joint FAO/WHO Expert Committee on Food Additives (JECFA) included it under sorbates’ functional class, while the European Commission incorporated it into Annex II of Regulation (EC) No 1333/2008 as a derivative of E 200–203 [1] [6]. Innovations in catalytic esterification reduced production costs, enabling commercial-scale use. Unlike potassium sorbate (granular/powdered), propyl sorbate’s liquid form facilitated uniform dispersion in emulsified products, cementing its role in salad dressings and lipid-based sauces [3] [4].
Propyl sorbate enhances modern preservation through synergistic multi-hurdle approaches. It primarily inhibits yeasts, molds, and aciduric bacteria by disrupting cell membrane integrity and inactivating essential enzymes (e.g., dehydrogenase). Its efficacy peaks in acidic environments (pH < 6.0), where the undissociated molecule penetrates microbial cells efficiently [2] [3].
Applications align with Codex Alimentarius standards for sorbates (Group INS 200–203). Key uses include:
Table 2: Applications in Food Categories (Codex General Standard for Food Additives)
Food Category | Maximum Level (mg/kg) | Function |
---|---|---|
Fat-Based Desserts | 1,000 | Mold/Yeast Inhibition |
Processed Commutated Meats | 1,500 | Pathogen Control |
Bakery Wares | 1,000 | Surface Preservation |
Vegetable Pulps/Spreads | 1,000 | Stability in Lipid Matrices |
Propyl sorbate complements other preservatives (e.g., benzoates) in multi-target formulations. Its lipophilicity allows targeted action in lipid phases of emulsions, improving preservation efficiency in layered products [3] [6].
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